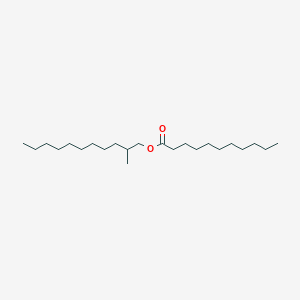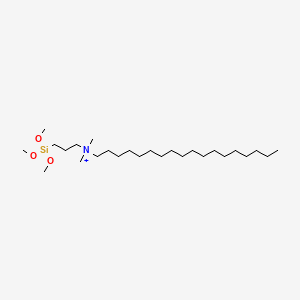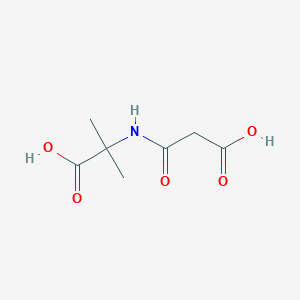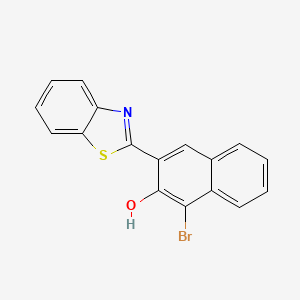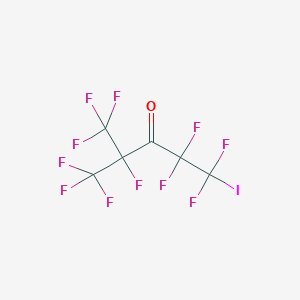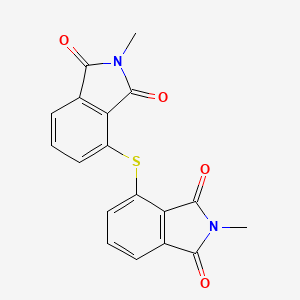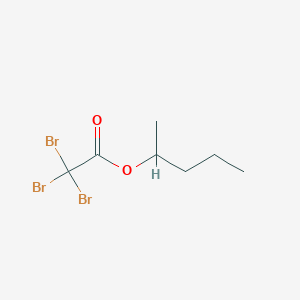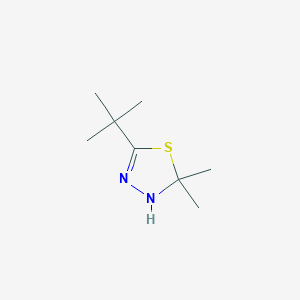
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is a chemical compound with the molecular formula C8H12O3S2 This compound is characterized by the presence of a butanoic acid backbone with a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester typically involves the reaction of butanoic acid derivatives with 1,3-dithiolane compounds under specific conditions. One common method involves the use of perchloric acid adsorbed on silica gel as a catalyst for the formation of 1,3-dithiolane rings under solvent-free conditions at room temperature . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help achieve high production rates while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1,3-dithiolan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The 1,3-dithiolan-2-ylidene group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- 3-(1,3-dithian-2-ylidene)pentane-2,4-dione
Uniqueness
Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, methyl ester is unique due to its specific structural features, including the butanoic acid backbone and the presence of both a 1,3-dithiolan-2-ylidene group and a methyl ester functional group
Propriétés
Numéro CAS |
91256-47-2 |
|---|---|
Formule moléculaire |
C8H10O3S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
methyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H10O3S2/c1-5(9)6(7(10)11-2)8-12-3-4-13-8/h3-4H2,1-2H3 |
Clé InChI |
YCLVTLQAYRMRAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C1SCCS1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-3-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14367931.png)
![2,3,4-trimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14367941.png)
![Benzyl [4-(3-oxobutyl)phenyl]carbamate](/img/structure/B14367945.png)
